molecular formula C20H20FN7O B10995379 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide

Cat. No.: B10995379
M. Wt: 393.4 g/mol
InChI Key: GCHAXNFTPKATML-UHFFFAOYSA-N
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Description

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines pyrazole, triazole, and pyridazine rings, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide typically involves multiple steps The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and pyridazine rings

    Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Triazole Ring: The triazole ring is formed by reacting the pyrazole derivative with an azide compound in the presence of a copper catalyst.

    Formation of Pyridazine Ring: The pyridazine ring is synthesized by cyclization of the triazole-pyrazole intermediate with a suitable dicarbonyl compound.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide is unique due to its specific combination of pyrazole, triazole, and pyridazine rings, along with the fluorobenzyl and propanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20FN7O

Molecular Weight

393.4 g/mol

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C20H20FN7O/c1-13-10-14(2)27(25-13)19-7-6-17-23-24-18(28(17)26-19)8-9-20(29)22-12-15-4-3-5-16(21)11-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,29)

InChI Key

GCHAXNFTPKATML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NCC4=CC(=CC=C4)F)C=C2)C

Origin of Product

United States

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